molecular formula C24H31NO12 B7796236 Fuc1-alpha-4GlcNAc1-b-4MU

Fuc1-alpha-4GlcNAc1-b-4MU

Cat. No.: B7796236
M. Wt: 525.5 g/mol
InChI Key: BYBMNJSPCSQJCY-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)19(30)22(15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBMNJSPCSQJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Fuc1-alpha-4GlcNAc1-b-4MU involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The compound is typically synthesized in a laboratory setting using specialized equipment and reagents. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining purity and consistency .

Chemical Reactions Analysis

Fuc1-alpha-4GlcNAc1-b-4MU undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biochemical Properties

Fuc1-alpha-4GlcNAc1-b-4MU serves as a substrate for various glycosidases, particularly neuraminidases. The compound's structural features allow it to interact with specific enzymes, making it valuable in studying enzyme-substrate interactions and substrate specificity.

Table 1: Enzymatic Activity of Neuraminidases on this compound

EnzymeSubstrate SpecificityActivity Level
Neu1LowMinimal
Neu2HighModerate
Neu3Very HighSignificant
Neu4ModerateReduced

The activity levels indicate that Neu3 exhibits the highest specificity and activity towards this compound, which can be utilized to understand the mechanisms of sialylation in glycoproteins and glycolipids .

Therapeutic Applications

The compound has potential therapeutic applications due to its ability to modulate sialylation patterns on glycoproteins. Alterations in sialylation are implicated in various diseases, including cancer and viral infections.

Case Study: Cancer Treatment

Research indicates that modifying sialylation through compounds like this compound can influence tumor progression. For instance, studies have shown that targeting sialylation can enhance immune responses against tumors by altering the tumor microenvironment .

Case Study: Viral Infections

Fucosylated compounds have been explored for their role in inhibiting viral entry into host cells. This compound may block viral receptors or alter glycan structures on the cell surface, thereby providing a therapeutic avenue against infections such as influenza and HIV .

Research Applications

In research settings, this compound is used extensively to study glycosylation patterns and enzyme kinetics. Its ability to serve as a fluorogenic substrate allows for real-time monitoring of enzymatic reactions.

Table 2: Research Applications of this compound

ApplicationDescription
Enzyme KineticsUsed to determine the kinetics of neuraminidases
Glycan ProfilingAssists in profiling glycan structures in cells
Molecular Dynamics SimulationsHelps model interactions between enzymes and substrates

These applications are crucial for advancing our understanding of glycosylation's role in biological processes and disease mechanisms.

Mechanism of Action

The mechanism of action of Fuc1-alpha-4GlcNAc1-b-4MU involves its interaction with specific enzymes, such as glycosidases. These enzymes cleave the glycosidic bond in the compound, releasing 4-methylumbelliferone, which can be detected using fluorescence spectroscopy. This allows researchers to measure enzyme activity and study the molecular pathways involved in carbohydrate metabolism .

Comparison with Similar Compounds

Fuc1-alpha-4GlcNAc1-b-4MU is unique due to its specific glycosidic linkage and fluorescent properties. Similar compounds include:

These comparisons highlight the unique properties of this compound and its importance in scientific research.

Biological Activity

Fuc1-alpha-4GlcNAc1-b-4MU is a fucosylated glycoside that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique glycosidic linkages, which contribute to its biological functions. The compound consists of a fucose moiety linked to N-acetylglucosamine (GlcNAc) and a 4-methylumbelliferone (4MU) group, which serves as a fluorescent tag for various biochemical assays.

  • Fucosylation and Cell Signaling : Fucosylated compounds like this compound play critical roles in cell-cell interactions and signaling pathways. They can influence the binding affinity of selectins, which are crucial for leukocyte trafficking and immune response modulation .
  • Antimicrobial Effects : Studies have indicated that fucosylated glycosides exhibit antimicrobial properties, potentially through their ability to disrupt bacterial adhesion to host cells . This suggests a role in preventing infections caused by various pathogens.
  • Inhibition of Tumor Growth : Preliminary research indicates that fucosylated compounds may inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cancer progression .

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : In vitro assays demonstrated that this compound effectively inhibited the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism was attributed to competitive inhibition of bacterial adhesion receptors .
  • Fucosidase Activity Assessment : Research involving Emticicia oligotrophica indicated that fucosidases can cleave fucosylated substrates, providing insights into the enzymatic activity related to this compound. This study highlighted the potential for using this compound in transglycosylation reactions to produce novel glycoconjugates .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Antimicrobial EffectsInhibits growth of E. coli and S. aureus
Cell Signaling ModulationInfluences selectin-mediated cell interactions
Tumor Growth InhibitionMay inhibit proliferation of cancer cells
Enzymatic CleavageSubstrate for fucosidases in biochemical assays

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